molecular formula C13H12Cl3F3N2 B2990266 (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2247103-63-3

(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

Cat. No. B2990266
CAS RN: 2247103-63-3
M. Wt: 359.6
InChI Key: QPNXJZZFNJJXGA-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2247103-63-3 . It has a molecular weight of 359.6 . The IUPAC name for this compound is (4-chlorophenyl) (5- (trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClF3N2.2ClH/c14-10-4-1-8 (2-5-10)12 (18)11-6-3-9 (7-19-11)13 (15,16)17;;/h1-7,12H,18H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a storage temperature of room temperature . It is in a liquid physical form .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Schiff Bases

A study by Pandey and Srivastava (2011) delves into the synthesis and characterization of novel Schiff bases derived from 3-aminomethyl pyridine, aiming to evaluate their anticonvulsant activity. The compounds demonstrated significant seizure protection, suggesting their potential as anticonvulsant agents. This research underscores the chemical's role in developing new therapeutic molecules (S. Pandey & R. Srivastava, 2011).

Antiosteoclast Activity of Boronates

Reddy et al. (2012) synthesized a new family of boronates incorporating the (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine framework, demonstrating moderate to high antiosteoclast and osteoblast activity. This finding indicates the compound's utility in researching bone health and potential osteoporosis treatments (G. S. Reddy et al., 2012).

CO2 Binding via Metal-Ligand Cooperation

Stichauer et al. (2017) explored rhenium(I) triscarbonyl complexes with 2-aminomethyl-pyridine ligands, which facilitate CO2 binding through metal-ligand cooperation. This research highlights the compound's application in carbon capture and storage technologies, contributing to environmental sustainability efforts (Rasmus Stichauer et al., 2017).

Crystal Structures and Molecular Interactions

De Souza et al. (2015) studied the crystal structures of isomeric compounds incorporating (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine. Their work provides insights into molecular interactions and structural motifs, valuable for materials science and pharmaceutical compound development (M. D. de Souza et al., 2015).

Microwave-Assisted Synthesis and Biological Evaluation

Ravula et al. (2016) reported on the microwave-assisted synthesis of novel pyrazoline derivatives involving (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine, assessing their antiinflammatory and antibacterial properties. This study emphasizes the compound's role in accelerating the development of new medicinal agents with potential therapeutic applications (P. Ravula et al., 2016).

Safety and Hazards

This compound has several safety warnings associated with it. It is harmful if swallowed, in contact with skin, and if inhaled . It may cause respiratory irritation . The safety information pictograms associated with this compound are GHS07, indicating that it can cause harm to health .

properties

IUPAC Name

(4-chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2.2ClH/c14-10-4-1-8(2-5-10)12(18)11-6-3-9(7-19-11)13(15,16)17;;/h1-7,12H,18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNXJZZFNJJXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=C(C=C2)C(F)(F)F)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

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